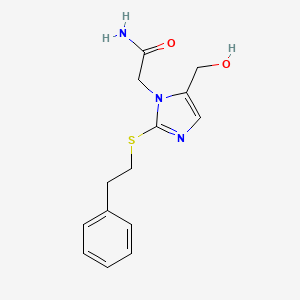

2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

Description

2-(5-(Hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is a heterocyclic compound featuring an imidazole core substituted with a hydroxymethyl group at position 5 and a phenethylthio moiety at position 2. This compound is structurally distinct due to its combination of hydrophilic (hydroxymethyl) and lipophilic (phenethylthio) groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c15-13(19)9-17-12(10-18)8-16-14(17)20-7-6-11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYAULFSATPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Phenethylthio Group: The phenethylthio group can be introduced via a nucleophilic substitution reaction, where a phenethylthiol reacts with an appropriate imidazole derivative.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

Acetamide Formation: The final step involves the acylation of the imidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The phenethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(5-(carboxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide.

Reduction: Formation of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1,2-dihydro-1H-imidazol-1-yl)acetamide.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

- Triazole-thiazole hybrids (e.g., 9c) exhibit larger molecular frameworks, which may enhance target specificity but reduce solubility .

Physicochemical Properties

Notes:

- The target compound’s hydroxymethyl group may improve aqueous solubility compared to halogenated analogs like 9c.

- Mercapto-containing analogs () are prone to oxidation, limiting stability .

Biological Activity

The compound 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is part of a class of imidazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is , with a molecular weight of approximately 252.34 g/mol. The compound features a hydroxymethyl group, an imidazole ring, and a phenethylthio substituent, contributing to its unique chemical properties and biological interactions.

Anticancer Activity

Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide have shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in various cancer cell lines, making these compounds potential candidates for cancer therapy .

Antimicrobial Effects

Imidazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide may possess similar properties.

The biological activity of 2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is primarily attributed to its interaction with specific biological targets:

- Topoisomerase Inhibition : As mentioned, the compound may inhibit topoisomerase II, leading to DNA damage in cancer cells.

- Receptor Interaction : The imidazole ring can interact with various receptors involved in cellular signaling pathways, potentially modulating responses in cancer and infection contexts.

Study 1: Antiproliferative Effects

A study published in PubMed investigated the antiproliferative effects of hydroxymethyl-substituted imidazoles on mammalian cells. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, particularly in breast cancer cell lines .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of imidazole derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.